molecular formula C20H26N2O2 B5269903 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

Cat. No.: B5269903
M. Wt: 326.4 g/mol
InChI Key: UURGQMGVBGIYKK-UHFFFAOYSA-N
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Description

1-[4-(BICYCLO[221]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction produces a group of framework N-(oxiran-2-yl)methylsulfonamides, which can be further transformed into the desired compound through additional steps such as aminolysis with benzylamine and benzylpiperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and phenoxy moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties may be useful in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. The bicyclic structure and piperazine moiety allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to its combination of a bicyclic structure with piperazine and phenoxy functional groups. This combination imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

IUPAC Name

1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-20(15-24-19-4-2-1-3-5-19)22-10-8-21(9-11-22)14-18-13-16-6-7-17(18)12-16/h1-7,16-18H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURGQMGVBGIYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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